molecular formula C22H22N4O3 B2361024 2-[2-(2,5-dimethylphenyl)-2-oxoethyl]-4-propyl-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione CAS No. 1189685-72-0

2-[2-(2,5-dimethylphenyl)-2-oxoethyl]-4-propyl-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione

Cat. No.: B2361024
CAS No.: 1189685-72-0
M. Wt: 390.443
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(2,5-dimethylphenyl)-2-oxoethyl]-4-propyl-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione is a complex organic compound that belongs to the class of triazoloquinazolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,5-dimethylphenyl)-2-oxoethyl]-4-propyl-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Quinazoline Ring Formation: The quinazoline ring is often formed via a condensation reaction between anthranilic acid derivatives and formamide or its equivalents.

    Coupling of the Rings: The triazole and quinazoline rings are then coupled through a series of nucleophilic substitution reactions, often involving halogenated intermediates.

    Introduction of Substituents:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2,5-dimethylphenyl)-2-oxoethyl]-4-propyl-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinazoline N-oxides.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenated intermediates and strong bases or acids are typically employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, 2-[2-(2,5-dimethylphenyl)-2-oxoethyl]-4-propyl-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets could lead to the development of new treatments for various diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of 2-[2-(2,5-dimethylphenyl)-2-oxoethyl]-4-propyl-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(2,5-Dimethylphenyl)-2-oxoethyl]-4-methyl-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione
  • 2-[2-(2,5-Dimethylphenyl)-2-oxoethyl]-4-ethyl-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione
  • 2-[2-(2,5-Dimethylphenyl)-2-oxoethyl]-4-butyl-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione

Uniqueness

The uniqueness of 2-[2-(2,5-dimethylphenyl)-2-oxoethyl]-4-propyl-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione lies in its specific substituents and the resulting chemical properties. The presence of the 2,5-dimethylphenyl and propyl groups imparts distinct steric and electronic effects, influencing its reactivity and interactions with molecular targets. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-[2-(2,5-dimethylphenyl)-2-oxoethyl]-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3/c1-4-11-24-20(28)16-7-5-6-8-18(16)26-21(24)23-25(22(26)29)13-19(27)17-12-14(2)9-10-15(17)3/h5-10,12H,4,11,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMFVOXYTZWDOSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=CC=CC=C2N3C1=NN(C3=O)CC(=O)C4=C(C=CC(=C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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